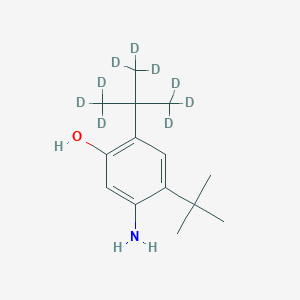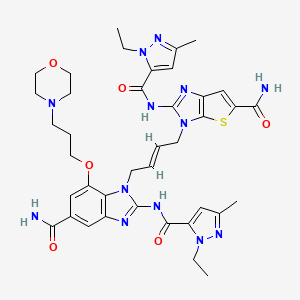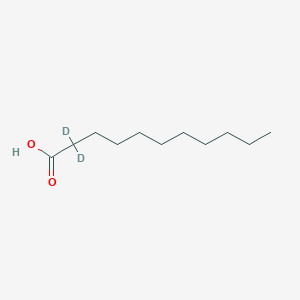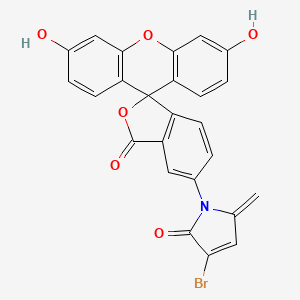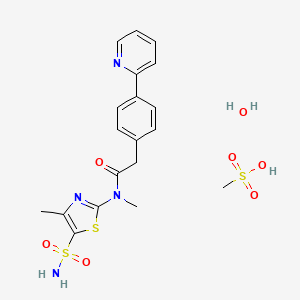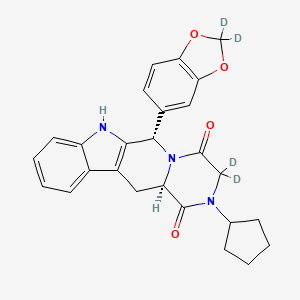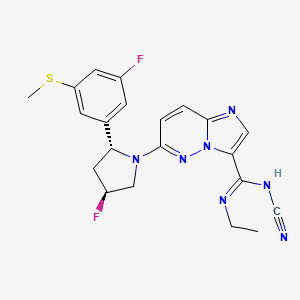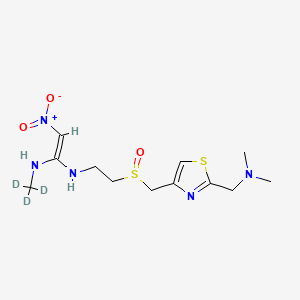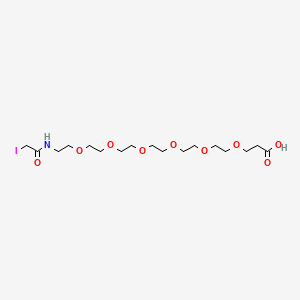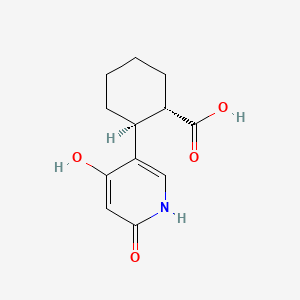
Paecilomide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Paecilomide is a novel pyridone alkaloid isolated from the fungal species Paecilomyces lilacinus. This compound has garnered attention due to its potent acetylcholinesterase inhibition properties, making it a promising candidate for various biomedical applications .
准备方法
Paecilomide is synthesized through the cultivation of Paecilomyces lilacinus in potato dextrose broth under various fermentative conditions. The bacterium Salmonella typhimurium is added to the growing medium to provide biotic stress, which enhances the production of secondary metabolites. The extracts are prepared by liquid-liquid extraction using ethyl acetate, a medium polarity solvent, to avoid extracting culturing media components. The structure of this compound is elucidated using modern nuclear magnetic resonance techniques and mass spectrometric analyses .
化学反应分析
Paecilomide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Paecilomide has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study the synthesis and reactivity of pyridone alkaloids.
Biology: The compound is studied for its role in the metabolism and secondary metabolite production of Paecilomyces lilacinus.
Medicine: Due to its acetylcholinesterase inhibition properties, this compound is being investigated as a potential treatment for neurodegenerative diseases like Alzheimer’s disease.
Industry: This compound and its derivatives are explored for their potential use in the pharmaceutical and food industries
作用机制
Paecilomide exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases, where cholinergic deficits are a hallmark .
相似化合物的比较
Paecilomide is unique among pyridone alkaloids due to its specific acetylcholinesterase inhibition properties. Similar compounds include:
Physostigmine: Another acetylcholinesterase inhibitor, but with a different chemical structure.
Donepezil: A widely used acetylcholinesterase inhibitor for the treatment of Alzheimer’s disease, structurally different from this compound.
Galantamine: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease, with a distinct chemical structure.
This compound’s uniqueness lies in its fungal origin and the specific conditions required for its production, which differentiate it from other acetylcholinesterase inhibitors.
属性
分子式 |
C12H15NO4 |
|---|---|
分子量 |
237.25 g/mol |
IUPAC 名称 |
(1S,2S)-2-(4-hydroxy-6-oxo-1H-pyridin-3-yl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H15NO4/c14-10-5-11(15)13-6-9(10)7-3-1-2-4-8(7)12(16)17/h5-8H,1-4H2,(H,16,17)(H2,13,14,15)/t7-,8-/m0/s1 |
InChI 键 |
NIEWBDAIEROLFK-YUMQZZPRSA-N |
手性 SMILES |
C1CC[C@@H]([C@H](C1)C2=CNC(=O)C=C2O)C(=O)O |
规范 SMILES |
C1CCC(C(C1)C2=CNC(=O)C=C2O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


